2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core, substituted with a 2-chloro-6-fluorophenyl group and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common method includes the initial formation of the pyrido[1,2-a][1,3,5]triazin-4-one core, followed by the introduction of the 2-chloro-6-fluorophenyl group through a nucleophilic substitution reaction. The methylsulfanyl group is then introduced via a thiolation reaction, often using methylthiol as the reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- **this compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3OS/c1-9-4-3-7-20-13(9)18-14(19-15(20)21)22-8-10-11(16)5-2-6-12(10)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKSSQZAFFWWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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